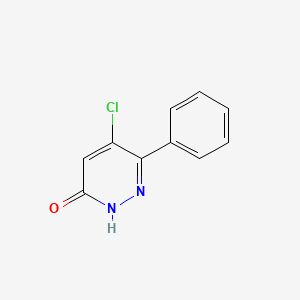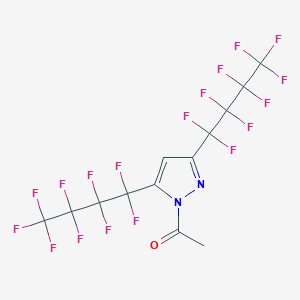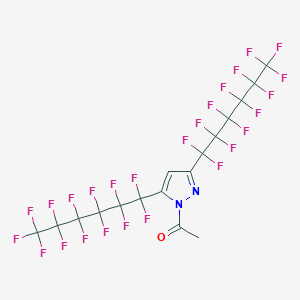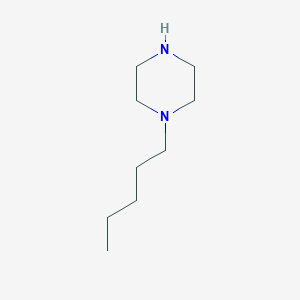
Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH
Übersicht
Beschreibung
Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH: is a synthetic peptide analog that incorporates a non-natural amino acid residue. This compound is often used in biochemical research to study protein-protein interactions, enzyme mechanisms, and peptide-based drug design. The presence of the Boc (tert-butoxycarbonyl) protecting group and the benzyl ester (OBzl) makes it a versatile intermediate in peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the protected amino acids, Boc-Leucine and Aspartic acid benzyl ester.
Coupling Reaction: The key step involves the coupling of Boc-Leucine with Aspartic acid benzyl ester using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Formation of psi(CH2NH) Linkage: The psi(CH2NH) linkage is introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Deprotection: The final step involves the removal of the Boc protecting group using trifluoroacetic acid (TFA) and the benzyl ester using hydrogenation with palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the psi(CH2NH) linkage, forming imines or oximes.
Reduction: Reduction reactions can convert the psi(CH2NH) linkage back to the original amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Imines or oximes.
Reduction: Primary amines.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex peptides and proteins.
- Studied for its unique psi(CH2NH) linkage, which mimics the peptide bond but is more stable.
Biology:
- Investigated for its role in protein-protein interactions and enzyme mechanisms.
- Used in the design of peptide-based inhibitors and drugs.
Medicine:
- Explored for its potential in developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry:
- Utilized in the production of peptide-based materials and bioconjugates.
Wirkmechanismus
Molecular Targets and Pathways:
- The psi(CH2NH) linkage in Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH mimics the natural peptide bond, allowing it to interact with enzymes and proteins similarly.
- It can inhibit or modulate the activity of specific enzymes by binding to their active sites or allosteric sites.
Vergleich Mit ähnlichen Verbindungen
Boc-Leu-Asp(OBzl)-OH: Lacks the psi(CH2NH) linkage, making it less stable.
Boc-Leu-psi(CH2O)-Asp(OBzl)-OH: Contains a psi(CH2O) linkage, which has different chemical properties.
Uniqueness:
- The psi(CH2NH) linkage in Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH provides enhanced stability and resistance to enzymatic degradation, making it a valuable tool in biochemical research and drug design.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6/c1-15(2)11-17(24-21(28)30-22(3,4)5)13-23-18(20(26)27)12-19(25)29-14-16-9-7-6-8-10-16/h6-10,15,17-18,23H,11-14H2,1-5H3,(H,24,28)(H,26,27)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVZCWDQLBTZGO-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(CC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373193 | |
| Record name | Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204199-67-7 | |
| Record name | 4-(Phenylmethyl) hydrogen N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-L-aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204199-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1272195.png)





![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)







